N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

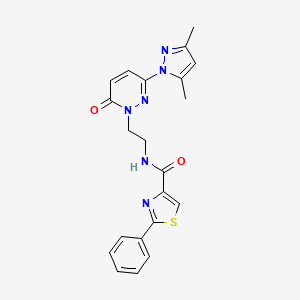

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a heterocyclic compound featuring a pyridazinone core linked to a thiazole-carboxamide moiety via an ethyl spacer, with a 3,5-dimethylpyrazole substituent. However, the provided evidence lacks direct pharmacological or physicochemical data for this specific compound, necessitating structural and synthetic comparisons with analogs.

Properties

IUPAC Name |

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S/c1-14-12-15(2)27(24-14)18-8-9-19(28)26(25-18)11-10-22-20(29)17-13-30-21(23-17)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIKCRRNXHBXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC(=N3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings regarding its efficacy in different biological contexts.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including a pyrazole moiety, a pyridazine ring, and a thiazole unit. These structural characteristics may contribute to its pharmacological properties.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O2S |

| Molecular Weight | 366.47 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NN(C(=O)C=C1)C(=O)NCCN2C=CC=N2 |

The biological activity of this compound is likely mediated through multiple pathways, including:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Modulation: It could interact with various receptors, altering signal transduction pathways.

- Gene Expression Regulation: The compound may influence gene expression by interacting with nucleic acids.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study showed that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a carrageenan-induced rat paw edema model, several derivatives exhibited significant reduction in inflammation compared to standard anti-inflammatory drugs like ibuprofen .

Analgesic Properties

In analgesic assays, the compound showed notable effects in reducing pain responses in animal models. The hot plate test indicated that the latency period increased significantly upon administration of the compound .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of several derivatives based on the core structure of this compound. The results are summarized in the following table:

Scientific Research Applications

Biological Activities

Research indicates that N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide exhibits a range of biological activities:

Antioxidant Activity

The pyrazole component is known for its antioxidant properties, which can help mitigate oxidative stress by scavenging free radicals. Studies have shown that derivatives of pyrazole can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and reduce lipid peroxidation .

Anti-inflammatory Effects

Compounds containing thiazole and pyrazole rings have been evaluated for their anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them candidates for treating conditions like arthritis or chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens, including bacteria and fungi. The thiazole moiety has been associated with enhanced antibacterial activity, making it a subject of interest for developing new antimicrobial agents .

Potential as Anticancer Agents

Some derivatives of pyrazole and thiazole have shown promise in cancer research, potentially acting through multiple mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth. The structure of this compound suggests it could interact with various molecular targets involved in cancer progression .

Case Study 1: Antioxidant Evaluation

A study focused on synthesizing pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant radical scavenging activities in vitro, outperforming standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

Research conducted on thiazole-containing compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential of this compound as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with benzyloxy pyridazine derivatives, such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) from . Key differences include:

Substituent Groups :

- The target compound substitutes the benzyloxy group in 5a with a 3,5-dimethylpyrazole moiety. Pyrazole groups are electron-rich and may enhance hydrogen bonding or π-π stacking interactions compared to benzyloxy groups, which are bulkier and less polar .

- The thiazole-carboxamide tail in the target compound replaces the benzenesulfonamide group in 5a. Thiazole rings are associated with improved metabolic stability and bioavailability in medicinal chemistry contexts.

Synthetic Pathways: The synthesis of 5a involves benzyl bromide derivatives reacting with a pyridazinone precursor under basic conditions (K₂CO₃/DMF) . In contrast, the target compound likely requires coupling of a pre-functionalized pyridazinone with a thiazole-carboxamide intermediate, though specific synthetic details are absent in the evidence.

Solubility: The hydrophilic sulfonamide group in 5a may confer better aqueous solubility than the carboxamide and pyrazole groups in the target compound, which are more lipophilic.

Research Findings and Data Gaps

Table 1: Comparative Analysis of Key Features

Critical Analysis of Evidence

- provides synthetic protocols for pyridazinone derivatives but lacks data on the target compound’s activity or structural analogs beyond sulfonamide-based systems.

Recommendations for Further Study

Experimental Characterization : X-ray crystallography (using SHELXL ) to resolve the target compound’s 3D structure and intermolecular interactions.

Biological Screening: Comparative assays against kinase targets (e.g., EGFR, VEGFR) and inflammatory markers (COX-2) to quantify differences in potency relative to sulfonamide-pyridazinones.

ADMET Profiling : Computational modeling to predict solubility, permeability, and metabolic stability differences between carboxamide-thiazole and sulfonamide derivatives.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as pyrazole and pyridazine derivatives. Key steps include:

- Coupling reactions : For example, the pyridazinone moiety is functionalized with a 3,5-dimethylpyrazole group via nucleophilic substitution or metal-catalyzed cross-coupling .

- Solvent systems : Dimethylformamide (DMF) or acetic acid under reflux conditions are commonly used to facilitate condensation reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) of the final product .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are used to verify substituent positions and confirm regioselectivity in heterocyclic systems .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity and resolves co-eluting impurities, especially for intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal parameters (temperature, stoichiometry, catalyst loading) .

- Solvent screening : Polar aprotic solvents like DMF enhance reactivity in SNAr reactions, while additives like KCO improve base-mediated coupling .

- In-line monitoring : Techniques like thin-layer chromatography (TLC) track reaction progress in real time .

Q. How can conflicting spectral data for intermediates be resolved?

Q. What crystallographic tools are recommended for structural elucidation?

Q. How can computational methods predict bioactivity and binding modes?

- Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinases) by aligning the thiazole carboxamide group in hydrophobic pockets .

- QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) correlates substituent effects (e.g., methyl groups on pyrazole) with activity trends .

Q. What experimental strategies validate biological mechanisms of action?

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorogenic substrates .

- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization in cancer cell lines .

Q. How can regioselective functionalization be achieved in this compound?

- Directing groups : Use meta-directing substituents (e.g., chloro or methyl groups) on phenyl rings to control electrophilic substitution sites .

- Transition-metal catalysis : Pd-mediated C–H activation selectively modifies the pyridazine ring without affecting the thiazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.